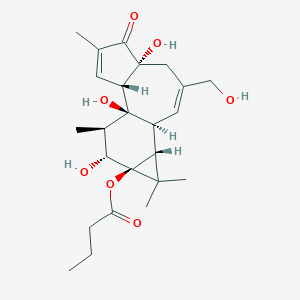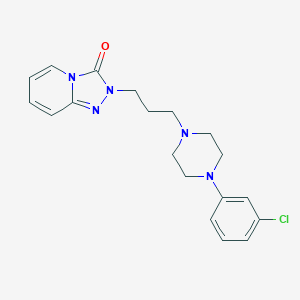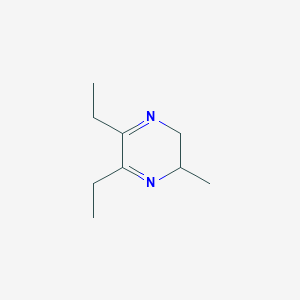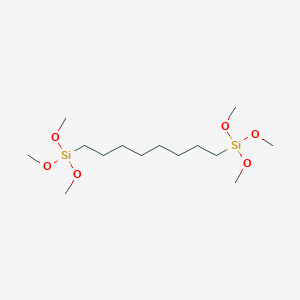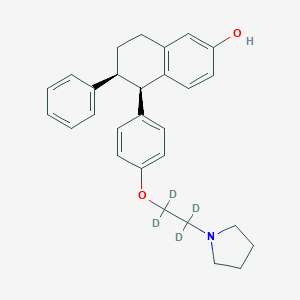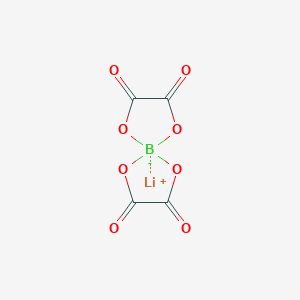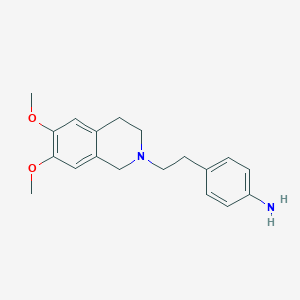![molecular formula C26H23ClFNO3 B027423 (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one CAS No. 194423-53-5](/img/structure/B27423.png)
(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of organic compounds known for their complex molecular structures. It includes multiple functional groups, such as chlorophenyl, fluorophenyl, and hydroxyphenyl, which contribute to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions. For instance, Satheeshkumar et al. (2017) described the synthesis of related chloro- and fluorophenyl compounds using cyclohexanedione and benzophenone derivatives in the presence of 1-butyl-3-methylimidazolium tetrafluoroborate and InCl3 conditions (Satheeshkumar et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed through techniques like X-ray crystallography. Wu et al. (2015) used X-ray crystallography to investigate the absolute molecular configuration of a similar compound, revealing the presence of intermolecular hydrogen bonds (Wu et al., 2015).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions due to their active functional groups. Kumar et al. (2018) discussed the synthesis of compounds with chlorophenyl and fluorophenyl groups, highlighting the role of intermolecular hydrogen interactions in stabilizing their crystal structure (Kumar et al., 2018).
Physical Properties Analysis
The physical properties of such compounds, like solubility and melting point, are influenced by their molecular structure. Najiya et al. (2014) analyzed the physical properties of a related compound using FT-IR and single-crystal X-ray diffraction studies (Najiya et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are determined by the compound's functional groups and molecular geometry. Salian et al. (2018) investigated the chemical properties of chalcone derivatives, including their intermolecular interactions and reactivity (Salian et al., 2018).
Wissenschaftliche Forschungsanwendungen
1. Anticancer Research and Drug Specificity
Extensive research has been conducted on compounds synthesized to target tumor specificity while minimizing keratinocyte toxicity. In particular, studies on 3-styrylchromones and 3-styryl-2H-chromenes have shown promising results in inducing apoptotic cell death in human oral squamous cell carcinoma (OSCC) cell lines. Quantitative structure-activity relationship analysis revealed that the tumor specificities of these compounds were highly correlated with descriptors related to their molecular size and lipophilicity. This research contributes significantly to the development of new anticancer drugs with reduced keratinocyte toxicity (Sugita et al., 2017).
2. Synthesis of Pharmaceutical Intermediates
Efficient and practical synthesis methods are crucial for the production of pharmaceutical intermediates. Studies focusing on the synthesis of key intermediates like 2-Fluoro-4-bromobiphenyl, crucial for the production of non-steroidal anti-inflammatory and analgesic materials, have highlighted the importance of optimizing synthetic methods. Innovative approaches in synthesis, such as the use of diazotization, contribute to the manufacturing process, ensuring the production of high-quality pharmaceutical products (Qiu et al., 2009).
3. Exploration of Pharmacological Properties
Naringenin, a polyphenolic constituent found in citrus fruits, is an example of a compound with a structure similar to (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one. It has garnered attention due to its potent pharmacological activities and therapeutic potential. Investigations into compounds like naringenin have unveiled numerous biological targets, suggesting possible therapeutic applications in neurological, cardiovascular, gastrointestinal, rheumatological, metabolic, and malignant disorders. The anti-inflammatory and antioxidant effects of such compounds open doors for further exploration and potential pharmaceutical development (Rani et al., 2016).
Eigenschaften
IUPAC Name |
(1R)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClFNO3/c27-19-5-3-18(4-6-19)26(32)15-13-25(14-16-26)23(17-1-11-22(30)12-2-17)29(24(25)31)21-9-7-20(28)8-10-21/h1-12,23,30,32H,13-16H2/t23-,25?,26?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZUDTYEZMUJDW-GMUMFXLYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)(C5=CC=C(C=C5)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC12[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)(C5=CC=C(C=C5)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433297 |
Source


|
| Record name | Sch 58053 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one | |
CAS RN |
194423-53-5 |
Source


|
| Record name | Sch 58053 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)
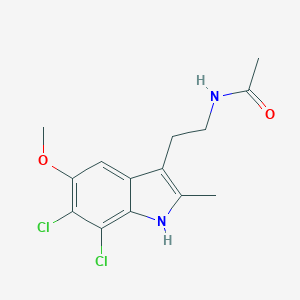

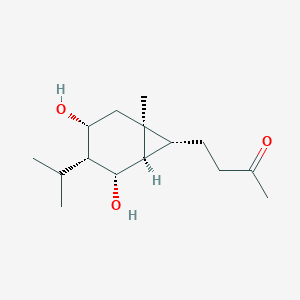
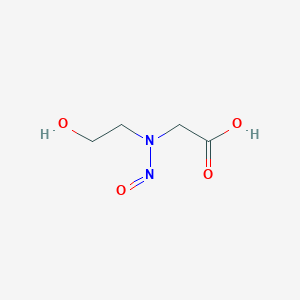
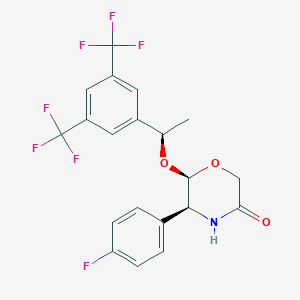
![methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B27361.png)
